Kalafungin
Description
Historical Context of Kalafungin Discovery and Early Investigations
This compound was initially discovered in the 1960s. It was isolated from the culture broth of a soil-dwelling bacterium identified as Streptomyces tanashiensis, specifically strain Kala UC-5063. nih.govwikipedia.org Early investigations characterized this compound as a new broad-spectrum antibiotic. nih.govwikipedia.org These initial studies focused on its isolation and basic characterization, establishing its nonpolyene nature and its inhibitory effects against various microorganisms in laboratory settings. nih.gov
Biogenic Origin and Classification of this compound
This compound is a secondary metabolite produced by certain actinomycetes, most notably Streptomyces tanashiensis. nih.govwikipedia.org It has also been identified in other Streptomyces species, including Streptomyces sp. AM-7161 and Streptomyces sp. SBRK1. medchemexpress.comnih.gov Structurally, this compound belongs to the benzoisochromanequinone class of organic compounds. drugbank.comnih.gov These molecules are characterized by a tricyclic pyranonaphthoquinone core.
The biosynthesis of this compound is linked to polyketide synthase (PKS) pathways. Specifically, its biosynthesis shares early-stage pathways with medermycin (B3063182), a structurally related C-glycosylated analog, and is governed by the medermycin gene cluster to some extent. plos.org Dihydrothis compound (B1196522) (DHK), a non-lactonized form of this compound, has been proposed as an intermediate in the biosynthetic pathway of medermycin. plos.org
Overview of this compound's Broad Bioactivity Spectrum
This compound exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor effects. It has been shown to be highly inhibitory in vitro against a variety of pathogenic fungi, yeasts, protozoa, and gram-positive bacteria. nih.govmedchemexpress.com Its activity against gram-negative bacteria is generally to a lesser extent. nih.govmedchemexpress.com
Research has indicated that this compound functions as a β-lactamase inhibitor, with an IC50 value of 225.37 μM against β-lactamase. medchemexpress.comnih.gov Enzyme kinetic analysis suggests an uncompetitive inhibition mechanism. nih.gov Studies have also shown that this compound can cause the destruction of bacterial cell membranes, particularly in Staphylococcus aureus, in response to β-lactamase inhibition. nih.gov Beyond its antimicrobial properties, this compound has been reported to inhibit various tumor cell types through an alkylation mechanism. plos.org
Comparative Analysis with Structurally Related Natural Products
This compound shares structural similarities with other compounds within the polyketide family, particularly other benzoisochromanequinones. smolecule.com Notable related compounds include the nanaomycins (Nanaomycin A, B, C, and D), actinorhodin (B73869), and griseorhodin A. These compounds often share similar biosynthetic origins and exhibit overlapping, yet distinct, biological activities.
Nanaomycins, such as Nanaomycin (B8674348) A, share a benzoisochromanequinone core and are also produced by Streptomyces species. nih.govnih.govnih.gov Nanaomycin A has been reported to have tumor-suppressive properties and acts as a DNMT3B-specific inhibitor in certain cancer cell lines. biorxiv.org Nanaomycin D is also a benzoisochromanequinone. drugbank.commetabolomicsworkbench.org
Actinorhodin, another benzoisochromanequinone polyketide antibiotic produced by Streptomyces coelicolor, is a dimer and is known for its pH-dependent color change. wikipedia.orgnih.gov Griseorhodin A is also classified as a polyketide and a naphthalene (B1677914) derivative. lipidmaps.orgsdsc.edumetabolomicsworkbench.org While structurally related through their polyketide origins and naphthoquinone systems, the specific structural variations among this compound, the nanaomycins, actinorhodin, and griseorhodin A contribute to their unique biological profiles and mechanisms of action. The shared biosynthetic pathways, particularly in the early stages, highlight the common evolutionary origins of these diverse and bioactive natural products. plos.org
| Compound | Structural Class | Producing Organism(s) | Key Bioactivities | PubChem CID |
| This compound | Benzoisochromanequinone | Streptomyces tanashiensis, Streptomyces sp. | Antifungal, Antibacterial, Antitumor, β-lactamase inhibitor | 443836 nih.gov |
| Nanaomycin A | Benzoisochromanequinone | Streptomyces rosa, Streptomyces sp. | Antibiotic, DNMT3B inhibitor, Antitumor | 442757 nih.govuni.lucenmed.com |
| Nanaomycin B | Benzoisochromanequinone | Streptomyces rosa | Antibiotic | 40587 nih.gov |
| Nanaomycin C | Benzoisochromanequinone | Streptomyces | Antibiotic | - |
| Nanaomycin D | Benzoisochromanequinone | Streptomyces rosa, Streptomyces | Antibiotic | 6323454 nih.govmetabolomicsworkbench.orgnih.govchembase.cn |
| Actinorhodin | Benzoisochromanequinone dimer | Streptomyces coelicolor | Antibiotic, pH indicator | 441143 nih.gov |
| Griseorhodin A | Polyketide, Naphthalene | Streptomyces californicus | - | 5282051 sdsc.edumetabolomicsworkbench.orgnih.govuni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
11048-15-0 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(11R,15R,17R)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1 |
InChI Key |
XUWPJKDMEZSVTP-LTYMHZPRSA-N |
Isomeric SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kalafungin; Antibiotic U-19,718; U 19718; U19718; U-19718 |
Origin of Product |
United States |
Biosynthetic Pathways and Microbial Production of Kalafungin
Natural Producers of Kalafungin
Several Streptomyces species have been identified as natural producers of this compound. These microorganisms are commonly found in diverse environments, including soil and marine habitats. mdpi.comresearchgate.net
Streptomyces tanashiensis
Streptomyces tanashiensis is a key natural producer of this compound. wikipedia.orgsmolecule.comwikipedia.orgncats.io The antibiotic was first isolated from a strain of this bacterium. wikipedia.orgncats.io Research has focused on understanding the biosynthetic process in S. tanashiensis through the study of mutants specifically blocked in this compound synthesis. nih.gov These studies have helped to arrange the biosynthetic steps in a probable linear sequence. nih.gov
Streptomyces sp. AM-7161
This compound has also been identified in Streptomyces sp. strain AM-7161, a strain known for producing medermycin (B3063182). plos.orgresearchgate.net This discovery was significant as it indicated that this compound and medermycin, two structurally related antibiotics, could be accumulated by the same strain and share portions of their biosynthetic pathways. plos.org Wild-type Streptomyces sp. AM-7161 has been shown to contain both medermycin and this compound. researchgate.net
Marine Streptomyces sp. SBRK1
This compound production has been reported in Streptomyces sp. SBRK1, a strain isolated from a marine sponge. nih.govsigmaaldrich.comjabonline.in This highlights the potential of marine environments as sources of this compound-producing actinomycetes. researchgate.netjabonline.in Optimization studies on fermentation media for Streptomyces sp. SBRK1 have aimed to enhance this compound yield. jabonline.inresearchgate.net
Other Actinomycetes
Beyond the specifically mentioned strains, this compound has been identified in other actinomycetes. Actinomycetes, in general, are well-recognized for their ability to produce a wide array of bioactive secondary metabolites, including antibiotics. mdpi.comresearchgate.netfrontiersin.orgekb.eg This suggests that other uncharacterized actinomycete strains may also contribute to the natural production of this compound.
Genetic Basis of this compound Biosynthesis
The biosynthesis of this compound is genetically controlled, involving specific gene clusters that encode the necessary enzymes. plos.orgnih.gov
Polyketide Synthase (PKS) Pathways Involvement
This compound is a polyketide antibiotic, and its core carbon skeleton is synthesized by polyketide synthases (PKS). smolecule.complos.orgmdpi.com Specifically, this compound biosynthesis involves Type II PKS systems. mdpi.comacs.org These systems utilize a minimal cassette composed of an acyl carrier protein (ACP), ketosynthase (KS), and chain length factor (CLF) to produce polyketide chains. mdpi.com
Research indicates that the biosynthesis of this compound shares early-stage PKS pathways with other related benzoisochromanequinone antibiotics, such as medermycin and actinorhodin (B73869). plos.orgresearchgate.net Studies involving the cloning and analysis of DNA fragments from this compound producers that hybridize with actinorhodin biosynthesis genes have provided insights into the genetic basis. nih.gov A 14 kb DNA fragment containing seven genes (kalI to kalVII) involved in this compound biosynthesis has been identified in S. tanashiensis. nih.gov Five of these genes were located in regions homologous to actinorhodin biosynthetic genes, while two were not, indicating both shared and distinct genetic elements in the pathways. nih.gov The medermycin gene cluster has been shown to control the production of this compound in Streptomyces sp. AM-7161, further supporting a shared biosynthetic pathway to some extent. plos.orgresearchgate.net Dihydrothis compound (B1196522) has been proposed as an intermediate in the medermycin pathway, formed after earlier shared steps with this compound and actinorhodin biosynthesis. plos.orgresearchgate.net
Data Tables
While detailed quantitative data across all producers and conditions is not uniformly available in the search results, the following table summarizes reported production yields for specific strains where available:
| Producer Strain | Conditions (if specified) | This compound Yield (approx.) | Source |
| Streptomyces tanashiensis | Unoptimized | 16–43 mg/L | |
| Streptomyces sp. SBRK1 | Unoptimized | 41.1 mg/L | jabonline.in |
| Streptomyces sp. SBRK1 | Optimized solid-state fermentation | 51.4 mg/L | jabonline.in |
| Streptomyces sp. AM-7161 mutant (UV mutagenesis) | Not specified | 3-fold increase over wild type | plos.org |
Role of the Medermycin Gene Cluster in this compound Production
The production of this compound in Streptomyces sp. AM-7161 is controlled by the medermycin (med) gene cluster. plos.orgresearchgate.net Heterologous expression experiments have demonstrated that this gene cluster makes essential and complete contributions to this compound production in this strain. plos.orgresearchgate.net This indicates that while this compound can be isolated from dedicated this compound producers like Streptomyces tanashiensis, its biosynthesis in other strains, such as Streptomyces sp. AM-7161, is governed by the genetic machinery primarily associated with medermycin synthesis. plos.orgwikipedia.orgresearchgate.net
Shared Early Biosynthetic Stages with Medermycin and Actinorhodin
Evidence suggests that this compound, medermycin, and actinorhodin share common early biosynthetic stages. plos.orgresearchgate.net These shared steps begin with carbon condensation and proceed through intermediates such as (S)-DNPA (4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid) and 6-deoxy-dihydrothis compound (DDHK). plos.orgresearchgate.net (S)-DNPA is considered a first chiral intermediate in the biosynthetic pathways of both medermycin and actinorhodin. researchgate.net
Divergence Points in Biosynthetic Pathways (e.g., Glycosylation)
The biosynthetic pathways of this compound and medermycin diverge at later stages, notably at the glycosylation step. Medermycin is a C-glycosylated antibiotic, acquiring a C-glycosyl group, whereas this compound is the non-glycosylated form. plos.orgresearchgate.net Dihydrothis compound (DHK), a non-lactonized form of this compound, is proposed as a key intermediate after (S)-DNPA and DDHK. plos.orgresearchgate.net In the medermycin pathway, DHK is C-glycosylated at C-10. plos.orgresearchgate.net this compound can be formed from DHK via spontaneous lactonization. researchgate.net Two possible routes for the formation of medermycin from DHK have been suggested: Route 1 involves lactonization of DHK to form this compound, followed by C-glycosylation at C10 to yield medermycin; Route 2 involves glycosylation of DHK first to form dihydro-medermycin, which is then lactonized into medermycin. plos.orgresearchgate.net Both routes suggest that this compound and medermycin share common earlier and middle stages up to DHK. plos.orgresearchgate.net In Streptomyces sp. AM-7161, the absence of detected dihydro-medermycin accumulation might imply that Route 1 (lactonization before glycosylation) is preferred. plos.org
Identification and Function of Key Biosynthetic Enzymes
Several enzymes encoded within the medermycin gene cluster play crucial roles in the biosynthesis of this compound and related compounds. plos.orgresearchgate.net
ActVA-ORF5/ActVB Monooxygenase System
The ActVA-ORF5/ActVB system is a two-component flavin-dependent monooxygenase found in the actinorhodin biosynthetic gene cluster of Streptomyces coelicolor. nih.govacs.orgutupub.fi This system functions as a quinone-forming C-6 oxygenase in actinorhodin biosynthesis. nih.govresearchgate.net It has also demonstrated additional oxygenation activity with dihydrothis compound (DHK), producing monooxygenated derivatives of this compound in vitro. nih.gov The ActVA-ORF5/ActVB system catalyzes epoxyquinone formation in both this compound and actinorhodin pathways. While initially thought to be involved in C-8 hydroxylation, recent studies confirmed its role in C-6 oxygenation as well. utupub.fi Inactivation of actVB has been shown to result in the accumulation of this compound, highlighting the system's role in subsequent steps beyond this compound formation in the actinorhodin pathway. utupub.fi
Med-ORF7 Oxygenase Activity
Med-ORF7 is an oxygenase encoded by the medermycin gene cluster. plos.orgresearchgate.net It has been shown to control the oxygenation at C-6 of 6-deoxy-dihydrothis compound (DDHK) to form dihydrothis compound (DHK), which is an important intermediate in the pathway. plos.orgresearchgate.net Compared to the ActVA-ORF5 and Gra-ORF21 oxygenases involved in actinorhodin and granaticin biosynthesis respectively, Med-ORF7 is reported to be monofunctional, catalyzing only the para-quinone formation at C-6. acs.org
Stereospecific Ketoreductase Med-ORF12
Med-ORF12 is a stereospecific ketoreductase encoded by the medermycin gene cluster. researchgate.net This enzyme catalyzes the formation of (S)-DNPA, suggesting its role in generating the first chiral intermediate in the biosynthetic pathway shared by medermycin and actinorhodin. researchgate.net
Strategies for Enhanced this compound Production
Enhancing the microbial production of secondary metabolites like this compound is crucial for their potential applications. Various strategies have been explored, including genetic approaches such as mutagenesis and heterologous expression, as well as optimizing fermentation parameters. nih.govjabonline.in
Mutagenesis Approaches (e.g., UV Mutagenesis)
Mutagenesis is a technique used to induce genetic variations in a strain, potentially leading to improved production of desired compounds. UV mutagenesis has been employed to enhance this compound production in Streptomyces species. plos.orgjofamericanscience.orgwhiterose.ac.uk For instance, a mutant strain of a medermycin-producing Streptomyces strain obtained through UV mutagenesis demonstrated a threefold increase in this compound production compared to the wild-type strain. plos.org UV irradiation can increase the mutation frequency in Streptomyces species. whiterose.ac.uk
Heterologous Expression Systems for Biosynthesis
Heterologous expression involves introducing the genes responsible for this compound biosynthesis into a different host organism to produce the compound. Experiments involving heterologous expression have indicated that this compound production is significantly controlled by the gene cluster associated with medermycin biosynthesis. plos.org Streptomyces coelicolor and Streptomyces lividans have been used as hosts for heterologous expression of the medermycin gene cluster. plos.org Genetically engineering Streptomyces coelicolor, which produces actinorhodin, can lead to the hyper-production of this compound. irjet.net
Optimization of Fermentation Parameters
Optimizing the conditions under which microorganisms are cultured is a key strategy to maximize the yield of secondary metabolites. nih.govjabonline.inresearchgate.net Statistical methods, such as Plackett-Burman Design (PBD) and Box-Behnken Design (BBD), are often used to identify and refine critical fermentation parameters. jabonline.in
Carbon Source Influence
The type and concentration of the carbon source in the fermentation medium significantly influence cell growth and secondary metabolite production. researchgate.netsemanticscholar.orgnih.gov For this compound production by Streptomyces species, starch has been identified as a highly effective carbon source. jabonline.insemanticscholar.org Optimal production has been achieved with starch at a concentration of approximately 2% (w/v) or 22.6 g/L. jabonline.insemanticscholar.org This resulted in a significantly higher yield compared to other carbon sources tested. jabonline.insemanticscholar.org Conversely, glucose has been shown to suppress this compound production, potentially by interfering with enzymes involved in the metabolic pathway. jabonline.insemanticscholar.org
pH and Temperature Effects on Yield
pH and temperature are critical environmental factors that directly affect microbial growth and metabolism, including the biosynthesis of secondary metabolites. researchgate.netresearchgate.netmdpi.com For this compound production by Streptomyces sp. SBRK1, an initial medium pH of 7.0 has been found to be optimal, maximizing the yield. semanticscholar.orgresearchgate.net Production decreased as the pH became more acidic (from 7.0 to 4.0). semanticscholar.orgresearchgate.net Regarding temperature, incubation at 28–29°C is optimal for this compound production. semanticscholar.org Temperatures above 37°C can inhibit growth and secondary metabolite accumulation. semanticscholar.org
Nitrogen Source Optimization
Nitrogen sources play a vital role in the biosynthesis of biologically active compounds. jabonline.insemanticscholar.orgnih.gov Both organic and inorganic nitrogen sources can be tested to determine their effect on this compound production. jabonline.insemanticscholar.org Peptone and malt (B15192052) extract have been shown to enhance both biomass production and this compound yield in Streptomyces species. jabonline.insemanticscholar.org Peptone, in particular, has demonstrated a greater influence on this compound production compared to malt extract. jabonline.insemanticscholar.org Studies have indicated that peptone at a concentration of 0.5–1.0% (w/v) can improve yield compared to inorganic alternatives.
Data Tables
| Parameter | Unoptimized Condition | Optimized Condition | Improvement (%) | Reference |
| This compound Yield (mg/L) | 41.1 | 51.4 | 25.06 | jabonline.in |
| Biomass Production (g/L) | 2.8 | 3.5 | 25.00 | |
| Fermentation Time (days) | 10 | 8 | 20.00 |
Incubation Period Studies
The incubation period of microbial cultures significantly influences this compound production. Studies have investigated the effect of different incubation durations on both mycelial growth and this compound yield jabonline.in. For Streptomyces sp. SBRK1, increasing the incubation time from day 9 to day 14 resulted in increased this compound production jabonline.in. Optimized conditions for Streptomyces sp. SBRK1 included an incubation period of 8 days, leading to a maximum this compound production of 51.4 mg/L, a 25.06% increase compared to unoptimized conditions jabonline.insemanticscholar.org. Another study on different Streptomyces isolates showed varying optimal incubation periods for bioactive metabolite production, with one isolate (Streptomyces purpurascens) showing optimal production at 8 days scirp.org.
The following table illustrates the impact of incubation time on this compound production under optimized and unoptimized conditions for Streptomyces sp. SBRK1 jabonline.inresearchgate.net:
| Condition | Starch (g/L) | Incubation Period (days) | Temperature (°C) | This compound Yield (mg/L) |
| Unoptimized | - | 10 | - | 41.1 |
| Optimized | 22.621 | 8 | 29 | 51.4 |
Analytical Methodologies for this compound Detection and Quantification
Analytical methods are essential for the detection, identification, and quantification of this compound in fermentation broths and extracts. Chromatography-based techniques, particularly HPLC and LC-MS, are commonly employed for this purpose plos.orgacs.org.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for analyzing this compound production and purity semanticscholar.orgmdpi.com. RP-HPLC with a C18 column is frequently utilized semanticscholar.org. A methanol-water gradient is a common mobile phase system . This compound typically exhibits a distinct peak with a specific retention time, reported around 28.5 minutes under certain conditions semanticscholar.org. UV-Vis detection is commonly used, with absorption maxima observed at wavelengths such as 254 nm and 365 nm . HPLC analysis allows for the quantification of this compound based on peak area, often using a standard curve semanticscholar.org. It is also used to assess the purity of isolated this compound semanticscholar.org.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS is a powerful technique for the structural validation and identification of this compound, often used in conjunction with HPLC plos.orgcuni.czgoogle.comresearchgate.net. LC-MS provides both chromatographic separation and mass spectral data, allowing for the determination of the molecular weight and fragmentation pattern of this compound plos.orgresearchgate.net. This is crucial for confirming the identity of the compound produced by microbial fermentation or isolated from extracts plos.org. LC-MS analysis of this compound has shown a molecular weight of 300 and characteristic absorption patterns plos.org. It is also used in metabolomic studies to profile the compounds produced by Streptomyces strains and identify this compound among them acs.org.
Elucidation of Kalafungin S Mechanism of Action
Antifungal Activity Mechanisms
The current body of scientific research has not extensively detailed the specific mechanisms of Kalafungin's antifungal activity. While its efficacy against a variety of pathogenic fungi is acknowledged, the precise molecular interactions remain an area for further investigation. The following sections outline proposed mechanisms based on the common modes of action of antifungal agents, though direct evidence for this compound's involvement in these pathways is not yet established.
Interference with Fungal Cell Wall Synthesis
A primary target for many antifungal drugs is the fungal cell wall, a structure essential for maintaining cell integrity and shape, which is absent in human cells. Key components of the fungal cell wall include β-glucans and chitin. Inhibition of the synthesis of these polymers leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis. While this is a common antifungal mechanism, there is currently no direct scientific evidence to suggest that this compound specifically interferes with fungal cell wall synthesis.
Disruption of Fungal Membrane Integrity
The fungal cell membrane, rich in ergosterol (B1671047), is another critical target for antifungal therapy. Disruption of this membrane's integrity can lead to the leakage of essential cellular contents and ultimately, cell death. Some antifungal agents bind directly to ergosterol, forming pores in the membrane, while others may interfere with membrane fluidity and the function of membrane-bound proteins. At present, specific studies demonstrating that this compound directly disrupts the integrity of the fungal membrane are not available in the scientific literature.
Proposed Targeting of Ergosterol Synthesis Pathways
The biosynthesis of ergosterol is a vital process for fungal survival, and its inhibition is a well-established mechanism for many antifungal drugs. This pathway involves a series of enzymatic steps, and blocking any of these can lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising membrane function. Despite the importance of this pathway as an antifungal target, there is no conclusive research to date that indicates this compound's mechanism of action involves the inhibition of ergosterol synthesis pathways.
Antibacterial Activity Mechanisms
In contrast to its antifungal properties, the mechanism of this compound's antibacterial activity has been more specifically elucidated, particularly its action against Gram-positive bacteria such as Staphylococcus aureus.
Direct Destruction of Microbial Cell Membranes
Research has shown that this compound's antibacterial effect is linked to the destruction of the microbial cell membrane. nih.gov Cell surface analysis of Staphylococcus aureus treated with this compound has revealed damage to the cell membrane. nih.govsigmaaldrich.com This disruption of the membrane's structural integrity is a direct consequence of its primary mechanism of action.
Beta-Lactamase Inhibitory Action
A key aspect of this compound's antibacterial activity is its ability to inhibit β-lactamase enzymes. nih.govsigmaaldrich.com These enzymes are produced by many resistant bacteria and inactivate β-lactam antibiotics, a widely used class of antibacterial drugs. By inhibiting β-lactamase, this compound can restore the efficacy of these antibiotics.
Enzyme kinetic analysis has identified the inhibition mechanism as uncompetitive. nih.gov Molecular docking studies have further supported this by showing that this compound can bind to β-lactamase. nih.gov This inhibition of β-lactamase is directly linked to the observed destruction of the bacterial cell membrane. nih.govsigmaaldrich.com
| Enzyme Kinetics of this compound against β-Lactamase | |
| Parameter | Value |
| IC₅₀ | 225.37 ± 1.95 μM |
| Kₘ | 3.448 ± 0.7 μM |
| Vₘₐₓ | 215.356 ± 8 μM/min |
| Inhibition Type | Uncompetitive |
Antitumor Activity Mechanisms
Beyond its antimicrobial properties, this compound has been reported to exhibit significant antitumor activity through several distinct mechanisms of action.
A primary mechanism underlying this compound's antitumor effect is its function as an alkylating agent. mdpi.com Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by attaching an alkyl group to the DNA of cancer cells. wikipedia.orgnursingcenter.com This process can damage the DNA in several ways, most critically by cross-linking the guanine (B1146940) nucleobases in the DNA double helix. wikipedia.org
This DNA cross-linking makes the strands unable to uncoil and separate, which is a necessary step for DNA replication. wikipedia.org As cancer cells are characterized by rapid division, they are particularly vulnerable to agents that interfere with this process. nih.gov The DNA damage induced by alkylation inhibits DNA, RNA, and protein synthesis, ultimately triggering programmed cell death, or apoptosis, in these rapidly proliferating tumor cells. nih.gov
The cytotoxic effects of this compound culminate in the induction of apoptosis in malignant cells. Apoptosis is a regulated, programmed cell death pathway essential for eliminating damaged or cancerous cells. rug.nl A common feature of cancer is the dysregulation of apoptotic signaling, which allows for inappropriate cell survival and tumor progression. nih.gov
Many anticancer therapies, including DNA alkylating agents, function by inflicting sufficient cellular damage to overcome this resistance and reactivate apoptotic pathways. nih.gov The DNA fragmentation and cellular stress caused by alkylation are potent signals for the initiation of apoptosis. mdpi.com Furthermore, the induction of apoptosis can be triggered by the activation of specific cellular proteins, such as caspases, which are key enzymes in the apoptotic cascade. plos.orgfrontiersin.org The release of signaling molecules from the mitochondria, often prompted by cellular stress, is another critical step in initiating this cell death program. plos.org
The generation of reactive oxygen species (ROS) is another key mechanism implicated in the anticancer activity of various therapeutic agents. nih.govbohrium.com ROS are highly reactive, oxygen-containing molecules that, at high concentrations, can cause significant damage to cellular components, including lipids, proteins, and DNA. youtube.com
Cancer cells often exhibit higher basal levels of ROS compared to normal cells due to their increased metabolic rate and mitochondrial dysfunction. nih.gov While moderate ROS levels can act as signaling molecules that promote cancer cell proliferation, excessive levels overwhelm the cell's antioxidant defenses, leading to a state of severe oxidative stress and subsequent cell death via apoptosis. nih.govnih.gov The ability of certain antitumor compounds to further elevate ROS production in cancer cells is a recognized therapeutic strategy. plos.org This induced oxidative stress can be a primary driver for the activation of apoptotic pathways in malignant cells. nih.gov
Antiviral Activity Mechanisms
The antiviral properties of this compound have been a subject of interest, though the specific molecular targets and pathways it modulates are not yet fully elucidated.
Initial hypotheses regarding this compound's antiviral mechanism of action against Human Rhinovirus (HRV), a common cause of the cold, centered on the potential inhibition of the viral protease 3C. This enzyme is crucial for the replication of the virus, as it processes the viral polyprotein into functional proteins. However, a thorough review of the available scientific literature does not provide direct evidence to substantiate the claim that this compound acts as an inhibitor of HRV protease 3C. Further research is required to explore this potential mechanism and to identify the specific viral or host cell components that this compound may target to exert its anti-HRV effects.
Antiprotozoal Activity Mechanisms and Comparative Studies
This compound has been shown to possess activity against a variety of protozoan parasites. nih.govnih.gov However, detailed studies elucidating the specific biochemical pathways that are disrupted by this compound in these organisms are limited.
The antiprotozoal mechanism of this compound is not yet well-defined in the scientific literature. While its activity against various protozoa has been noted, the precise molecular interactions leading to parasite inhibition or death have not been extensively characterized. nih.govnih.gov
One potential avenue for understanding its antiprotozoal action may lie in its known antibacterial mechanisms. For instance, recent research has demonstrated that this compound exhibits β-lactamase inhibitory potential and can cause destruction of the cell membrane in Staphylococcus aureus. nih.gov It is plausible that a similar mechanism, involving the disruption of cell wall or membrane integrity, could be at play in its activity against certain protozoan parasites that possess analogous external structures or metabolic pathways susceptible to such inhibition. However, this remains a hypothesis that necessitates further experimental validation.
Structure Activity Relationship Sar and Synthetic Modifications of Kalafungin
Core Structural Features and Bioactivity Contribution
The biological activity of Kalafungin is intrinsically linked to its unique tricyclic pyranonaphthoquinone framework. This core structure provides the essential chemical environment for interaction with biological targets.
Tricyclic Pyranonaphthoquinone Scaffolding
This compound possesses a tricyclic system consisting of fused pyran, naphthalene (B1677914), and quinone rings whiterose.ac.ukresearchgate.net. Specifically, it features a naphtho[2,3-c]pyran-5,10-dione ring system mdpi.comresearchgate.net. This core is shared with other bioactive natural products like medermycin (B3063182), griseusin, and granaticin, highlighting its significance as a pharmacophore rsc.orgresearchgate.net. The presence of the quinone moiety is particularly important, as pyranonaphthoquinones are postulated to act as bioreductive alkylating agents researchgate.net.
Significance of Furan, Naphthalene, and Pyran Ring Systems
While some sources describe the core as a benzoisochromanequinone nih.govwikipedia.org, the structure of this compound is more accurately characterized by the fusion of furan, naphthalene (specifically a naphthoquinone), and pyran ring systems within the tricyclic framework rsc.orguea.ac.uk. The naphthoquinone portion is often a juglone (B1673114) moiety uea.ac.uk. The furanone-fused pyranonaphthoquinone skeleton, with its tricyclic pharmacophore, plays a significant role in the medicinal chemistry of this class of compounds rsc.org. The stereochemistry of the pyran ring, particularly the (3R,4S) configuration in natural this compound, is a key aspect, although studies on its enantiomer, nanaomycin (B8674348) D, suggest that in some cases, stereochemistry might not significantly affect antibacterial activity utupub.fi.
Chemical Synthesis Approaches to this compound and Analogues
The complex structure and promising biological activities of this compound have made it an attractive target for total synthesis and the development of synthetic analogues. Various strategies have been developed to construct the pyranonaphthoquinone core and introduce the correct stereochemistry.
Copper(I)-Catalyzed Tandem Reactions for Isochromene Intermediates
One approach to the stereoselective synthesis of this compound involves a copper(I)-catalyzed cascade reaction researchgate.netjst.go.jpresearchgate.net. This method utilizes arylethynes bearing ortho-(1-hydroxyethyl) substituents and alkyl diazoacetates researchgate.net. The cascade proceeds through a sequence of steps: alkyne-diazoacetate coupling, allenoate isomerization, and intramolecular cyclization via oxa-Michael addition to yield the isochromene scaffold . This method has been shown to provide the isochromene intermediate in good yield and with high diastereoselectivity .
Stereoselective Synthetic Methodologies
Achieving the correct stereochemistry, specifically the (3R,4S) configuration found in natural this compound, is a significant challenge in its synthesis . While microbial biosynthesis inherently maintains stereochemical fidelity, synthetic methods require specific strategies for stereocontrol . Approaches to stereoselective synthesis have included the use of chiral auxiliaries in Diels-Alder reactions to induce asymmetry arkat-usa.org. Additionally, "enantiodivergent" total synthesis strategies have been developed, allowing for the synthesis of both enantiomers (like this compound and its enantiomer, nanaomycin D) from a single enantiomeric carbohydrate starting material through catalytic isomerization of stereocenters jst.go.jpnih.gov.
Summary of Synthetic Approaches and Yields
| Synthetic Approach | Key Intermediate/Step | Typical Yield (Intermediate/Overall) | Notes |
| Cu(I)-Catalyzed Tandem Reaction | Isochromene Intermediate | 82% (Intermediate) | High diastereoselectivity, multiple purification stages may be needed |
| Diels-Alder Reaction | Pyranonaphthoquinone Core | 29% (Overall) | Regioselective, potential for competing polymerization |
| Enantiodivergent Synthesis (from Carbohydrates) | Catalytic Isomerization | Not specified as a single yield nih.gov | Allows access to both enantiomers |
| Diels-Alder with Chiral Auxiliary | Cyclopentannulated Analogue | 96% ee (Analogue Intermediate) arkat-usa.org | Demonstrates enantioselective control |
Note: Yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction.
Structural Modifications and Resultant Bioactivity Changes
Modifications to the core structure of this compound or the synthesis of related analogues can significantly impact their biological profiles. Comparative analyses with naturally occurring analogues and the creation of synthetic variants have helped delineate the structural determinants of this compound's activity.
Comparative Analysis with C-Glycosylated Analogues (e.g., Medermycin)
This compound shares a common early-stage biosynthetic pathway with medermycin, a related pyranonaphthoquinone antibiotic nih.govmetabolomicsworkbench.org. A key point of divergence in their biosynthesis is the glycosylation step, where medermycin acquires a C-glycosyl group nih.gov. This structural difference contributes to variations in their biological activities. Both this compound and medermycin have demonstrated significant antitumor activity, including potent effects against HCT-116 cancer cells metabolomicsworkbench.orgnih.gov. Medermycin (also known as Lactoquinomycin A) has shown cytotoxicity against a range of cancer cell lines, including K562, P-388, and L5178Y murine leukemia cells nih.govmedchemexpress.com. This compound also exhibits activity against L5178Y cells and inhibits AKT kinase google.com. Comparative studies on the antibiofilm activity of this compound and medermycin suggest that the oxygenation pattern on the lateral naphthoquinone ring influences their potency nih.gov. Both compounds have been found to exert similar inhibitory effects on AKT kinase uni.lubidd.group.
| Compound | Structural Feature | HCT-116 Cytotoxicity (IC₅₀) | Other Reported Activities |
| This compound | Pyranonaphthoquinone | 70 ± 7 nM nih.gov | Antifungal, antibacterial, antitumor, AKT kinase inhibition nih.gov |
| Medermycin | C-glycosylated this compound | 52 ± 6 nM nih.gov | Anti-Gram-positive bacteria, cytotoxic against various cancer cell lines nih.gov |
Impact of Lipophilicity (e.g., Frenolicin B Comparison)
Lipophilicity plays a significant role in the biological activity of pyranonaphthoquinone antibiotics, influencing their ability to penetrate biological membranes and interact with targets. Frenolicin B is a pyranonaphthoquinone structurally related to this compound, differing primarily by the presence of a propyl group at the C-12 position instead of this compound's methyl group nih.gov. This larger alkyl substituent in Frenolicin B leads to enhanced lipophilicity nih.gov. The increased lipophilicity of Frenolicin B is believed to improve its membrane penetration, which may contribute to its superior antiparasitic activity, notably showing a 10-fold greater efficacy against Toxoplasma gondii compared to this compound nih.gov. Studies on synthetic pyranonaphthoquinones have indicated a correlation between increased lipophilicity (calculated log P values) and enhanced cytotoxicity nih.govuni-freiburg.de. Frenolicin B also exhibits a similar AKT inhibition profile to this compound and medermycin uni.lubidd.group.
Synthesis and Evaluation of Isokalafungines and Isonanaomycines
Synthetic efforts have been directed towards accessing the this compound scaffold and its stereoisomers, such as nanaomycin D, which is the enantiomer of this compound nih.govnih.gov. Enantiodivergent synthetic strategies have been developed to synthesize both enantiomers from a single chiral starting material nih.gov. While the specific terms "Isokalafungines" and "Isonanaomycines" are not extensively detailed in the provided literature, research on synthetic pyranonaphthoquinone analogues provides insights into how structural modifications, including potential isomeric changes, can affect bioactivity nih.govuni-freiburg.de. These studies often involve synthesizing a library of compounds with variations in substituents, oxidation patterns, or stereochemistry and evaluating their biological activities to establish SARs. For instance, the presence of a γ-lactone unit has been identified as important for the cytotoxicity of medermycin derivatives tandfonline.comtandfonline.comresearchgate.netnih.gov. Such synthetic and evaluative studies on this compound-related structures are fundamental to understanding the impact of subtle structural changes on biological function.
Structure-Based Drug Design Implications
The availability of structural information for biological targets and the advancement of computational tools have made structure-based drug design (SBDD) a powerful approach in drug discovery tandfonline.comchembase.cnscispace.com. This compound's established bioactivities, particularly its inhibition of kinases like Akt, make it a relevant scaffold for SBDD efforts google.comuni.lubidd.groupwikipedia.org. SBDD involves utilizing the three-dimensional structure of a target protein to design or identify compounds that can bind to its active site with high affinity and specificity tandfonline.comchembase.cn. This compound's interaction with kinases suggests that understanding the binding mode of this compound to these enzymes at the molecular level could guide the design of novel kinase inhibitors based on the pyranonaphthoquinone scaffold wikipedia.org. Computational techniques such as molecular docking can predict how this compound or its analogues might fit into the binding pockets of target proteins tandfonline.com. Experimental evaluation of the designed compounds then helps refine the SAR and provides feedback for iterative design cycles tandfonline.com. The use of this compound as a starting point to explore new pharmacophores for oncogenic kinases exemplifies the application of its structural information in the context of structure-based drug design wikipedia.org.
Investigation of Resistance Mechanisms and Overcoming Drug Resistance
Microbial Resistance to Kalafungin
Information specifically detailing widespread microbial resistance mechanisms directly targeting this compound as a standalone antibiotic is limited in the provided search results. However, the broader context of antibiotic resistance in bacteria involves several established mechanisms. These include the enzymatic modification or inactivation of the antibiotic, alterations to the antibiotic's target site, reduced uptake of the drug, and active efflux of the drug from the bacterial cell mdpi.comnih.govgeneticsmr.org. Resistance can be intrinsic to the microorganism or acquired through horizontal gene transfer mdpi.comnih.govgeneticsmr.org. Staphylococcus aureus, a Gram-positive bacterium against which this compound shows inhibitory activities, is known to develop resistance through various mechanisms, including modifications in penicillin-binding proteins (PBPs) and biofilm formation, which can protect bacteria from antimicrobial agents. mdpi.comnih.govmdpi.com While this compound has shown activity against S. aureus, the specific mechanisms of resistance that might develop directly against this compound's primary mode of action require further detailed investigation beyond its role as a beta-lactamase inhibitor.
Role of this compound as a Beta-Lactamase Inhibitor in Overcoming Antibiotic Resistance
A significant area of research for this compound in the context of drug resistance is its potential as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of beta-lactam antibiotics, rendering them inactive and conferring resistance nih.govjabonline.in. The increasing prevalence of multidrug-resistant bacteria, particularly those producing beta-lactamases, highlights the need for effective beta-lactamase inhibitors jabonline.innih.gov.
This compound has been reported to possess beta-lactamase inhibitory activity medchemexpress.comjabonline.innih.gov. Studies have investigated this potential, particularly against beta-lactamases produced by Gram-positive bacteria like Staphylococcus aureus nih.govnih.gov. One study reported an IC₅₀ value of 225.37 ± 1.95 µM for this compound against beta-lactamase medchemexpress.comnih.gov. Enzyme kinetic analysis indicated an uncompetitive type of inhibition nih.govmedchemexpress.com. Molecular docking studies have suggested that this compound can bind to beta-lactamase through hydrogen bonds nih.gov.
This inhibitory activity suggests that this compound could be useful in synergistic antibacterial therapy when combined with beta-lactam drugs to overcome resistance mediated by beta-lactamases nih.govscispace.com. By inhibiting these enzymes, this compound could protect the beta-lactam antibiotic from degradation, allowing it to exert its antibacterial effect.
Data on this compound's Beta-Lactamase Inhibition:
| Parameter | Value | Notes | Source |
|---|---|---|---|
| IC₅₀ vs Beta-Lactamase | 225.37 ± 1.95 µM | Against beta-lactamase | medchemexpress.comnih.gov |
Molecular Basis of Resistance in Target Pathogens
The molecular basis of resistance in target pathogens to this compound, specifically concerning its primary antimicrobial mechanism, is not extensively detailed in the provided search results. However, the molecular basis of resistance to antibiotics in general involves complex mechanisms at the genetic and biochemical levels mdpi.comgeneticsmr.org.
For pathogens resistant to beta-lactam antibiotics, the molecular basis often involves the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring nih.govjabonline.in. Another mechanism is the modification of penicillin-binding proteins (PBPs), which are the targets of beta-lactam antibiotics mdpi.comnih.gov. Mutations in the genes encoding PBPs can reduce the binding affinity of the antibiotic, leading to resistance mdpi.com. Efflux pumps, which actively transport antibiotics out of the bacterial cell, also contribute to resistance by reducing the intracellular concentration of the drug below inhibitory levels mdpi.comgeneticsmr.org.
In the context of this compound's role as a beta-lactamase inhibitor, the molecular basis of overcoming resistance lies in its ability to bind to the beta-lactamase enzyme and prevent it from hydrolyzing the beta-lactam antibiotic nih.govmedchemexpress.com. Molecular docking studies have provided some insight into this interaction, indicating the formation of hydrogen bonds between this compound and the beta-lactamase enzyme nih.gov. The uncompetitive nature of the inhibition suggests that this compound binds to the enzyme-substrate complex nih.govmedchemexpress.com.
While the molecular details of how pathogens might develop resistance specifically to this compound's beta-lactamase inhibitory activity or its primary antimicrobial effects require further dedicated research, the general mechanisms of antibiotic resistance involving enzymatic inactivation, target modification, and efflux are relevant considerations mdpi.comnih.govgeneticsmr.org.
Advanced Research Methodologies and Future Perspectives
Genomic and Proteomic Approaches in Kalafungin Research
Genomic and proteomic technologies have revolutionized the field of natural product research. By examining the genetic blueprint and the protein expression of this compound-producing organisms, scientists can uncover the intricate details of its formation and regulation.
High-throughput genomics, particularly next-generation sequencing (NGS), offers a powerful lens for investigating the genetic underpinnings of this compound production. ed.ac.ukmdpi.com These technologies enable the rapid and cost-effective sequencing of the entire genomes of producing organisms, typically from the Streptomyces genus. ed.ac.uk This genomic data is crucial for identifying the biosynthetic gene cluster (BGC) responsible for this compound synthesis. A BGC is a physically co-located group of genes that together encode the enzymatic machinery for a specific metabolic pathway.
The application of high-throughput sequencing allows for a comparative genomics approach. frontiersin.org By sequencing and comparing the genomes of this compound-producing strains with closely related non-producing strains, researchers can pinpoint the unique gene sets responsible for its biosynthesis. Furthermore, techniques like Quantitative Mutational Scan sequencing (QMS-seq) can be adapted to identify mutations that may enhance or alter the production of this compound or confer resistance mechanisms. nih.gov This detailed genomic information provides a foundational roadmap for genetic engineering efforts aimed at improving yields or creating novel derivatives of the compound.
While genomics reveals the potential for biosynthesis, mass spectrometry (MS)-based proteomics provides a direct view of the functional protein machinery. nih.gov Proteomics allows for the large-scale identification and quantification of proteins present in an organism under specific conditions. To understand the this compound biosynthetic pathway, researchers can compare the proteomes of the producing organism during active production versus non-production phases.
Techniques such as "bottom-up" proteomics, which involves analyzing proteolytic peptide mixtures, are the workhorse for these studies. nih.gov Differentially expressed proteins identified in these comparisons are likely candidates for involvement in the this compound biosynthetic pathway. Advanced MS instruments, like the LTQ-Orbitrap, offer high mass accuracy and resolution, which are critical for accurately identifying peptides from complex biological samples. nih.gov This approach not only confirms the expression of enzymes predicted by genomic analysis but can also uncover previously unknown regulatory proteins or auxiliary enzymes involved in the pathway. Conjoint analysis of proteomics and metabolomics can further reveal the metabolic characteristics of the producing bacteria and identify important pathways and genes that regulate production. scispace.com
The wealth of genomic data has enabled the development of "genome mining," a bioinformatics-driven approach to discover novel natural products. frontiersin.orgucl.ac.uk This strategy leverages computational algorithms to scan sequenced genomes for BGCs that may produce compounds with interesting biological activities. frontiersin.org Tools like antiSMASH and BiG-FAM can identify BGCs based on the presence of conserved genes, such as those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are key enzymes in the biosynthesis of many natural products, including this compound. frontiersin.orgnih.gov
By searching for gene clusters with sequence homology to the known this compound BGC, researchers can identify organisms that may produce novel structural analogs. researchgate.net This approach is not limited to cultured organisms; metagenomic sequencing of environmental DNA allows for the mining of the vast biosynthetic potential of uncultured microbes. This strategy has proven effective in identifying divergent BGCs that potentially encode structurally and functionally novel natural products. nih.govnih.gov The integration of genome mining with comparative genomics provides a powerful and simplified strategy for identifying these potentially novel antibiotic-producing gene clusters. frontiersin.org
Molecular Docking and Computational Modeling Studies
Computational approaches, including molecular docking and modeling, provide invaluable insights into how this compound interacts with its biological targets at a molecular level. These in silico methods can predict binding affinities and elucidate mechanisms of action, guiding further experimental work.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target, e.g., an enzyme). nih.govrsc.org This method is crucial for understanding the molecular basis of a compound's activity and for identifying potential biological targets.
In a notable study, molecular docking was used to investigate the interaction between this compound and β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. nih.gov The docking simulations confirmed that this compound binds effectively to the β-lactamase enzyme, with the interaction stabilized by two hydrogen bonds. nih.gov Such studies are critical in structure-based drug screening efforts, helping to accurately describe protein-ligand interactions. nih.gov The results from these simulations can guide the design of more potent derivatives of this compound.
| Compound | Target Protein | Key Interactions | Significance |
|---|---|---|---|
| This compound | β-lactamase | 2 Hydrogen Bonds | Confirms binding property, suggesting inhibition mechanism. nih.gov |
Enzyme kinetic analysis is used to determine the rate of an enzyme-catalyzed reaction and how it is affected by inhibitors. ijarmt.com This experimental approach provides quantitative data on a compound's inhibitory potency and its mechanism of action. For this compound, enzyme kinetics were used to characterize its inhibition of β-lactamase. nih.gov
The study determined the IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by half. nih.gov Kinetic modeling revealed that this compound acts as an uncompetitive inhibitor of β-lactamase. nih.gov In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex. This type of detailed kinetic analysis is essential for understanding the precise mechanism of inhibition and is a critical step in the development of enzyme-targeted drugs. ijarmt.comnih.gov The analysis of reaction time courses, rather than just initial velocities, can provide a more coherent inhibition model and more accurate kinetic constants, especially when product inhibition might occur. mdpi.com
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 225.37 ± 1.95 µM | Concentration for 50% inhibition of β-lactamase. |
| Kₘ | 3.448 ± 0.7 µM | Substrate concentration at half-maximal velocity. |
| Vₘₐₓ | 215.356 ± 8 µM/min | Maximum reaction rate. |
| Inhibition Mechanism | Uncompetitive | Inhibitor binds to the enzyme-substrate complex. |
Combinatorial Biosynthesis and Pathway Engineering for Novel Analogues
The generation of novel analogues of this compound through combinatorial biosynthesis and pathway engineering represents a promising avenue for the development of new therapeutic agents with improved efficacy and altered biological activities. These approaches leverage the understanding of the genetic blueprint encoding the biosynthesis of this natural product to rationally design and create derivatives that may not be accessible through traditional chemical synthesis.
Genetic Engineering of Biosynthetic Clusters
The biosynthesis of this compound, a polyketide, is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the producing organism, Streptomyces tanashiensis. The cloning and characterization of this BGC are foundational to any genetic engineering efforts. Research has successfully identified and cloned the gene cluster responsible for this compound biosynthesis. nih.gov This achievement opens the door to targeted genetic manipulations aimed at producing novel this compound analogues.
One of the key strategies in the genetic engineering of BGCs is the targeted inactivation or modification of genes encoding specific enzymatic functions. For instance, mutants of Streptomyces tanashiensis strain Kala that were specifically blocked in the synthesis of this compound have been isolated and categorized into seven distinct phenotypic classes based on their antibiotic activity and cosynthetic properties. nih.gov This classification suggests a linear sequence of biosynthetic steps, providing a roadmap for targeted gene disruption to accumulate specific intermediates or shunt the pathway toward the production of novel structures.
Furthermore, the observation that the early steps in this compound biosynthesis in S. tanashiensis are similar to those of actinorhodin (B73869) biosynthesis in Streptomyces coelicolor A3(2) presents opportunities for combinatorial approaches. nih.gov By swapping genes or modules between these related pathways, it may be possible to generate hybrid molecules that incorporate structural features from both parent compounds, potentially leading to derivatives with unique biological profiles. While the entire biosynthetic pathways are not identical, the shared early steps provide a valuable toolkit for genetic manipulation.
In Vitro Type II Polyketide Synthase Research
This compound is synthesized by a type II polyketide synthase (PKS) system. In vitro reconstitution of these multi-enzyme complexes is a powerful tool for understanding the fundamental mechanisms of polyketide biosynthesis and for generating novel polyketide structures in a controlled, cell-free environment. Type II PKSs are responsible for the biosynthesis of many therapeutically important aromatic polyketides. nih.gov
The in vitro analysis of type II PKSs typically involves the expression and purification of the individual protein components of the synthase. nih.gov For a minimal type II PKS, this includes the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP). By combining these purified enzymes with the necessary substrates, such as malonyl-CoA, researchers can study the catalytic activity of the synthase and characterize the resulting polyketide products.
While specific in vitro reconstitution studies of the this compound PKS are not extensively detailed in the current literature, the established methodologies for other type II PKS systems provide a clear blueprint for such investigations. nih.gov Strategic engineering of type II PKS components has been shown to unlock access to in vitro biosynthesis, allowing for the production of polyketide products through the multienzyme assembly. biorxiv.org This approach could be applied to the this compound PKS to explore its substrate specificity, elucidate the roles of tailoring enzymes in the pathway, and generate novel analogues by introducing mutations or incorporating alternative starter and extender units.
Preclinical Investigations in Non-Human Animal Models
The evaluation of this compound's therapeutic potential has been extended to preclinical investigations in non-human animal models. These studies are crucial for assessing the in vivo efficacy and safety profile of the compound before it can be considered for further development.
Efficacy Studies in Infection Models (e.g., Zebrafish)
The zebrafish (Danio rerio) larva has emerged as a valuable in vivo model for studying infectious diseases and for the screening of antimicrobial compounds. Its small size, optical transparency, and rapid development make it an ideal system for high-throughput efficacy and toxicity studies.
In a notable study, the efficacy of this compound was evaluated in a zebrafish model of Staphylococcus aureus infection. nih.gov The transparent nature of the zebrafish larvae allowed for real-time visualization of the infection progression and the therapeutic effect of the compound. This model provides a dynamic platform to assess the anti-infective properties of this compound in a living organism.
In Vivo Anti-Infective Efficacy Assessments
The in vivo anti-infective efficacy of this compound has been demonstrated in the zebrafish model. In studies involving S. aureus infection, treatment with this compound was shown to be effective. nih.gov The compound was reported to be active and safe for all organs in the zebrafish model, indicating a favorable preliminary safety profile. nih.gov
The efficacy was assessed by monitoring the survival of the infected zebrafish and observing the bacterial burden. These in vivo assessments provide critical data on the potential of this compound as a therapeutic agent for bacterial infections.
Unveiling Novel Biological Targets and Signaling Pathways
Beyond its known antifungal and antibacterial activities, research into this compound is beginning to unveil novel biological targets and its influence on specific signaling pathways. These investigations are crucial for a deeper understanding of its mechanism of action and for identifying new therapeutic applications.
A significant finding is the identification of this compound as a β-lactamase inhibitor. nih.gov β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound can potentially restore the efficacy of β-lactam drugs against resistant bacterial strains.
Enzyme kinetic analysis has revealed the mechanism of β-lactamase inhibition by this compound to be of an uncompetitive type. nih.gov Molecular docking studies have further elucidated the interaction, confirming the binding of this compound to β-lactamase through hydrogen bonds. nih.gov
In addition to direct enzyme inhibition, studies have shown that treatment of Staphylococcus aureus with this compound leads to the destruction of the cell membrane. nih.gov This effect is observed in response to the inhibition of β-lactamase, suggesting a downstream consequence of its primary mode of action that contributes to its antibacterial activity. The investigation into how this compound modulates cellular signaling pathways to exert its effects is an active area of research with the potential to uncover new therapeutic strategies.
Interactive Data Table: Summary of this compound's β-Lactamase Inhibition
| Parameter | Value | Reference |
| Target Enzyme | β-lactamase | nih.gov |
| IC₅₀ | 225.37 ± 1.95 µM | nih.gov |
| Inhibition Mechanism | Uncompetitive | nih.gov |
| Enzyme Kinetics (Kₘ) | 3.448 ± 0.7 µM | nih.gov |
| Enzyme Kinetics (Vₘₐₓ) | 215.356 ± 8 µM/min | nih.gov |
| Molecular Interaction | Two hydrogen bonds | nih.gov |
Exploration Beyond Current Known Targets
While the primary bioactivities of this compound as an antifungal, antibacterial, and antitumor agent are well-documented, ongoing research seeks to uncover novel molecular targets to broaden its therapeutic potential. The compound's known inhibitory action against β-lactamase suggests a capacity to interfere with specific enzymatic processes. nih.govmdpi.com Further investigations are geared towards identifying other unique enzyme-ligand interactions that could be exploited for therapeutic purposes.
One area of interest is the potential for this compound to act as an inhibitor of other critical microbial enzymes beyond those involved in cell wall synthesis. High-throughput screening of compound libraries against a panel of essential bacterial and fungal enzymes could reveal previously unknown targets. frontiersin.org Additionally, its antitumor activity, which has been linked to a novel alkylation mechanism, warrants deeper investigation to identify the specific cellular macromolecules it alkylates and the downstream consequences of these interactions. nih.gov Understanding this mechanism could unveil new targets for cancer chemotherapy.
Moreover, exploring the effect of this compound on virulence factor production in pathogenic microbes represents a promising avenue. Rather than directly killing the pathogen, inhibiting virulence factors can disarm it, making it more susceptible to the host's immune system. Future research could utilize proteomic and transcriptomic approaches to identify changes in the expression of virulence-associated proteins and genes in the presence of this compound.
Interrogation of Cellular Signaling Cascades Affected by this compound
The pleiotropic effects of many natural products are often rooted in their ability to modulate key cellular signaling pathways. While specific research on this compound's impact on signaling cascades is still emerging, its established antitumor properties suggest that it likely perturbs pathways critical for cancer cell proliferation, survival, and metastasis. nih.gov
Based on the mechanisms of other anticancer natural products, potential signaling pathways that may be affected by this compound include:
Apoptosis Pathways: Many chemotherapeutic agents induce programmed cell death. Future studies could investigate whether this compound activates intrinsic or extrinsic apoptotic pathways by examining the activation of caspases (e.g., caspase-3, -8, -9) and the expression of Bcl-2 family proteins. researchgate.net
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and stress response. mdpi.com Investigating the phosphorylation status of key MAPK members like ERK, JNK, and p38 in response to this compound treatment could reveal its influence on this central signaling network.
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism and is often dysregulated in cancer. frontiersin.org Examining the phosphorylation levels of Akt and mTOR in this compound-treated cancer cells could determine if it exerts its effects through this pathway.
Future research in this area will likely employ techniques such as Western blotting, quantitative PCR, and reporter gene assays to dissect the specific effects of this compound on these and other signaling cascades.
Challenges and Future Directions in this compound Research
Elucidation of Complete Biosynthetic Logic
The biosynthesis of this compound in Streptomyces tanashiensis has been an area of significant research, yet the complete enzymatic logic remains to be fully elucidated. Studies have successfully isolated and classified mutants blocked in this compound synthesis into seven phenotypic classes, suggesting a linear sequence of biosynthetic steps. nih.gov Furthermore, the early steps of this compound biosynthesis share similarities with the well-characterized actinorhodin pathway in Streptomyces coelicolor. nih.gov
Cosynthesis experiments between this compound-nonproducing mutants and actinorhodin-nonproducing mutants have confirmed this shared early pathway. nih.gov However, it is also clear that the entire biosynthetic pathway is not identical. nih.gov Researchers have cloned large DNA fragments from S. tanashiensis that hybridize with actinorhodin biosynthesis genes, leading to the identification of a 14 kb DNA fragment containing seven genes (kalI to kalVII) responsible for seven steps in this compound biosynthesis. nih.gov Five of these genes show homology to actinorhodin biosynthesis genes, while two are unique, highlighting the divergence of the pathways. nih.gov
A significant challenge lies in characterizing the precise function of each enzyme encoded by the kal gene cluster. This will require heterologous expression of the genes and in vitro biochemical assays with purified enzymes to determine their specific substrates and products. A detailed understanding of the complete biosynthetic pathway will not only provide fundamental knowledge but also open avenues for biosynthetic engineering to produce novel this compound analogs.
Development of Scalable Fermentation Processes
While laboratory-scale production of this compound has been established, developing a robust and economically viable fermentation process for large-scale industrial production presents several challenges. Optimization of fermentation media and culture conditions is crucial for maximizing the yield of this secondary metabolite.
Studies have shown that various carbon and nitrogen sources can significantly influence this compound production. For instance, statistical optimization of fermentation media for a marine Streptomyces species demonstrated that specific media compositions could enhance this compound yield. researchgate.net
Table 1: Factors Influencing this compound Fermentation
| Parameter | Observation |
| Carbon Source | The type and concentration of the carbon source can significantly impact biomass and this compound production. |
| Nitrogen Source | Both organic and inorganic nitrogen sources need to be evaluated for their effect on yield. |
| pH | Maintaining an optimal pH range is critical for both microbial growth and secondary metabolite synthesis. |
| Temperature | The incubation temperature must be controlled to ensure efficient enzymatic activity for biosynthesis. |
| Aeration | Adequate oxygen supply is often necessary for the growth of aerobic Streptomyces and the production of secondary metabolites. |
| Incubation Time | The duration of the fermentation needs to be optimized to harvest the product at its peak concentration. |
Future work should focus on translating these optimized laboratory-scale conditions to large-scale fermenters, considering factors such as mass transfer, shear stress, and process control. The development of high-yielding strains through mutagenesis or genetic engineering will also be crucial for improving the economic feasibility of this compound production.
Discovery of Enhanced Bioactivity through Structural Diversification
The chemical scaffold of this compound offers a promising starting point for the synthesis of novel derivatives with potentially enhanced bioactivity or improved pharmacological properties. Structural diversification through synthetic or semi-synthetic approaches can lead to the discovery of analogs with greater potency, selectivity, or a broader spectrum of activity.
Structure-activity relationship (SAR) studies are essential to guide the design of new this compound derivatives. nih.govnih.gov By systematically modifying different functional groups on the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. For example, modifications could be targeted to enhance its interaction with its molecular target or to improve its cell permeability.
The generation of a library of this compound derivatives would enable screening for a variety of biological activities, including enhanced antifungal, antibacterial, and antitumor effects. rsc.orgfrontiersin.org Furthermore, these analogs could be tested against drug-resistant microbial strains to identify compounds that can overcome existing resistance mechanisms. mdpi.commdpi.com The insights gained from these SAR studies will be invaluable for the rational design of next-generation this compound-based therapeutics with superior efficacy. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the key factors influencing Kalafungin production yield in Streptomyces species?
- Methodological Answer : Optimal production requires starch (2% w/v) as the primary carbon source, pH 7.0, incubation at 28–29°C, and 8–14 days of fermentation. Nitrogen sources like peptone enhance biomass and metabolite yield. Avoid glucose, which suppresses production via enzyme interference. Use One-Factor-at-a-Time (OFAT) screening to identify these parameters .
Q. How do pH and temperature affect this compound biosynthesis in solid-state fermentation?
- Methodological Answer : pH 7.0 maximizes yield (38.37 ± 0.67 mg/L), while temperatures above 37°C arrest growth. Maintain pH using buffered media and monitor via pH-stat systems. Temperature-controlled incubators (28–29°C) optimize secondary metabolite accumulation .
Q. What nitrogen sources are most effective for enhancing this compound production?
- Methodological Answer : Peptone and malt extract increase biomass and this compound yield. Test organic (e.g., yeast extract) and inorganic (e.g., ammonium nitrate) sources in OFAT experiments. Peptone at 0.5–1.0% w/v improves yield by 28% compared to inorganic alternatives .
Advanced Research Questions
Q. How can Plackett-Burman Design (PBD) and Response Surface Methodology (RSM) improve this compound yield?
- Methodological Answer : PBD screens 9 variables (e.g., starch, incubation time, temperature) in 16 trials to identify critical factors. Follow with Box-Behnken Design (BBD) for 3 variables (e.g., starch: 22.6 g/L; incubation: 8 days; temperature: 29°C) to model interactions. Use regression equations (e.g., ) to predict optimized yields. Validate with triplicate runs .
Q. How do conflicting data on nutrient effects (e.g., glucose vs. fructose) impact experimental design?
- Methodological Answer : Glucose suppresses this compound production, while fructose reduces bioactivity. Resolve contradictions via controlled factorial experiments (e.g., varying glucose/fructose ratios) and statistical validation (ANOVA, p < 0.05). Reference dose-response curves from in vitro assays (e.g., Ascaris suum larvicidal activity) .
Q. What analytical methods validate this compound purity and bioactivity post-fermentation?
- Methodological Answer : Use RP-HPLC with a C18 column, methanol-water gradient (1 mL/min), and PDA detection (275 nm). Retention time (28.5 min) and peak area correlate with purity. Confirm bioactivity via β-lactamase inhibition assays (71% inhibition at 51.4 mg/L) and LC-MS structural validation .
Q. How can metabolic engineering elucidate this compound biosynthesis pathways?
- Methodological Answer : Knockout mutants (e.g., Streptomyces sp. AM-7161) and gene cluster analysis reveal shared pathways with medermycin. Use LC-MS and NMR to trace intermediates (e.g., dihydrothis compound). Overexpress C-glycosylation genes (e.g., mdmG) to enhance yield .
Q. What statistical models address variability in fermentation data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
